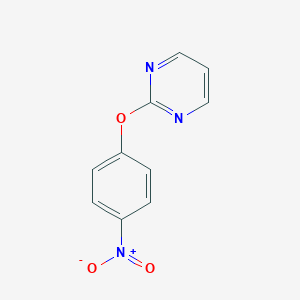

2-(4-Nitrophenoxy)pyrimidine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O3/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLNVCMOMPHXWLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361015 | |

| Record name | 2-(4-nitrophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47195509 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

181801-29-6 | |

| Record name | 2-(4-nitrophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Nitrophenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis of 2-(4-nitrophenoxy)pyrimidine, a molecule of interest in medicinal chemistry and drug development. The primary synthesis pathway involves a nucleophilic aromatic substitution (SNAr) reaction. This document outlines the reaction, provides a detailed experimental protocol based on established chemical principles, and includes expected quantitative and spectroscopic data for the final product.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The most direct and widely recognized method for the synthesis of this compound is the nucleophilic aromatic substitution reaction between 2-chloropyrimidine and 4-nitrophenol. In this reaction, the phenoxide ion, generated in situ by the deprotonation of 4-nitrophenol with a base, acts as a nucleophile and attacks the electron-deficient C2 position of the pyrimidine ring, displacing the chloride leaving group.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The presence of the electronegative nitrogen atoms in the ring activates the carbon atoms towards substitution.

Experimental Protocol

This protocol is a representative procedure based on analogous reactions found in the scientific literature. Researchers should optimize conditions as necessary for their specific laboratory setup and scale.

Materials:

-

2-chloropyrimidine

-

4-nitrophenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Thin-layer chromatography (TLC) apparatus

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-nitrophenol (1.0 equivalent), 2-chloropyrimidine (1.0 to 1.2 equivalents), and anhydrous potassium carbonate (1.5 to 2.0 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.2 to 0.5 M with respect to 4-nitrophenol).

-

Reaction: Stir the reaction mixture at a temperature between 60°C and 80°C. The reaction progress should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed. Reaction times can vary but are typically in the range of 4 to 12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation

The following tables summarize the key quantitative and characterization data for this compound.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Appearance | Purity |

| This compound | C₁₀H₇N₃O₃ | 217.18 | 181801-29-6 | Solid | ≥98%[1] |

Table 1: Physicochemical Properties of this compound.

| Technique | Solvent | Expected Chemical Shifts (δ, ppm) |

| ¹H NMR | CDCl₃ or DMSO-d₆ | Pyrimidine H-4, H-6: ~8.6 ppm (d) Pyrimidine H-5: ~7.1 ppm (t) Nitrophenyl H-2', H-6': ~8.3 ppm (d) Nitrophenyl H-3', H-5': ~7.3 ppm (d) |

| ¹³C NMR | CDCl₃ or DMSO-d₆ | Pyrimidine C-2: ~164 ppm Pyrimidine C-4, C-6: ~158 ppm Pyrimidine C-5: ~117 ppm Nitrophenyl C-1': ~155 ppm Nitrophenyl C-4': ~145 ppm Nitrophenyl C-2', C-6': ~125 ppm Nitrophenyl C-3', C-5': ~122 ppm |

Table 2: Predicted NMR Spectroscopic Data for this compound. Note: These are predicted values based on analogous structures and may vary slightly in experimental acquisition.

Visualizations

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Logical Relationship of Synthesis

References

An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Nitrophenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(4-Nitrophenoxy)pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring linked to a 4-nitrophenoxy group. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, including nucleobases essential for life. The incorporation of a nitrophenoxy moiety introduces specific electronic and steric properties that can influence the molecule's interaction with biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological activities and associated signaling pathways.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented below. It is important to note that while some experimental data is available, many properties are predicted through computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₇N₃O₃ | ChemScene[1] |

| Molecular Weight | 217.18 g/mol | ChemScene[1] |

| Predicted Boiling Point | 411.7 ± 47.0 °C | ChemicalBook[2] |

| Predicted Density | 1.371 ± 0.06 g/cm³ | ChemicalBook |

| Predicted pKa | -1.19 ± 0.13 | ChemicalBook |

| Predicted LogP | 2.1771 | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 78.15 Ų | ChemScene[1] |

| Hydrogen Bond Acceptors | 5 | ChemScene[1] |

| Hydrogen Bond Donors | 0 | ChemScene[1] |

| Rotatable Bonds | 3 | ChemScene[1] |

Experimental Protocols

Synthesis of this compound

General Protocol:

A typical synthesis would involve the reaction of 2-chloropyrimidine with 4-nitrophenol in the presence of a base and a suitable solvent.

Materials:

-

2-chloropyrimidine

-

4-nitrophenol

-

Potassium carbonate (K₂CO₃) or a similar base

-

Dimethylformamide (DMF) or another suitable polar aprotic solvent

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2-chloropyrimidine (1 equivalent) in DMF, add 4-nitrophenol (1.1 equivalents) and potassium carbonate (2-3 equivalents).

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and then with a brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure this compound.

Diagram 1: General Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Characterization Protocols

The synthesized this compound would be characterized using standard spectroscopic methods to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to elucidate the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the pyrimidine and nitrophenyl protons, with their respective chemical shifts and coupling patterns confirming the connectivity.

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound, which should correspond to 217.18 g/mol .

-

Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the functional groups present in the molecule, such as the C-O-C ether linkage, the C=N bonds of the pyrimidine ring, and the N-O bonds of the nitro group.

-

Melting Point Analysis: The melting point of the purified solid would be determined to assess its purity.

Potential Biological Activities and Signaling Pathways

While no specific biological activities or modulated signaling pathways have been reported for this compound itself, the broader class of pyrimidine derivatives is known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4][5]

Anticancer Activity

Many pyrimidine analogs act as inhibitors of key enzymes involved in cancer cell proliferation and survival. For instance, some pyrimidine derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.[3] Others can target signaling pathways such as the one involving the Fibroblast Growth Factor Receptor (FGFR), which is often dysregulated in various cancers.[6] The presence of the nitro group on the phenyl ring can also contribute to cytotoxic effects.

Diagram 2: Potential Anticancer Signaling Pathway Inhibition

Caption: Potential inhibition of FGFR and CDK pathways by this compound.

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. The mechanism of action can vary, but it often involves the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The thiophenyl substituted pyrimidine derivatives, for example, have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division.[6]

Diagram 3: Hypothetical Antimicrobial Assay Workflow

Caption: A standard workflow for determining the antimicrobial activity of a compound.

Conclusion

This compound is a compound of interest due to its pyrimidine core, a well-established pharmacophore. While comprehensive experimental data on its physicochemical properties and biological activities are currently limited in publicly accessible literature, this guide provides a summary of the available predicted data and outlines standard experimental protocols for its synthesis and characterization. The exploration of its potential anticancer and antimicrobial activities, based on the known pharmacology of related pyrimidine derivatives, suggests that this compound could be a valuable candidate for further investigation in drug discovery programs. Future research should focus on obtaining experimental data to validate the predicted properties and to elucidate the specific biological targets and mechanisms of action of this compound.

References

- 1. chemscene.com [chemscene.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. ijrpr.com [ijrpr.com]

- 4. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Novel 2,4,5-Trisubstituted Pyrimidine Derivatives as Potent and Selective FGFR Inhibitors against Gatekeeper Mutants for the Treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Mechanism of 2-(4-Nitrophenoxy)pyrimidine: A Technical Overview of Pyrimidine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extensive literature reviews and database searches have revealed a significant finding regarding the mechanism of action for 2-(4-Nitrophenoxy)pyrimidine: there is currently no specific, publicly available scientific literature detailing its biological activity or core mechanism of action. This suggests that the compound may be a novel entity, a synthetic intermediate not intended for biological application, or a compound that has not yet been the subject of in-depth biological investigation.

In light of this, this technical guide provides a comprehensive overview of the well-established mechanisms of action for the broader class of pyrimidine derivatives. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide array of therapeutic agents with diverse biological activities.[1][2][3][4] This document will explore these mechanisms, categorized by their therapeutic applications, to provide a valuable contextual framework for researchers interested in this compound and other novel pyrimidine-based compounds.

General Mechanisms of Action of Pyrimidine Derivatives

The versatility of the pyrimidine ring allows for substitutions that can modulate its interaction with a wide range of biological targets.[2] Consequently, pyrimidine derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[1][2][3]

Anticancer Activity

Pyrimidine derivatives are a cornerstone of modern oncology, primarily targeting enzymes and signaling pathways crucial for cancer cell proliferation and survival.[5][6]

a) Kinase Inhibition:

A predominant mechanism of action for many anticancer pyrimidine derivatives is the inhibition of protein kinases. These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates. This disrupts signaling cascades that are often hyperactivated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Several pyrimidine-based drugs are potent EGFR inhibitors.[4][7] By blocking EGFR signaling, these compounds can halt cell proliferation and induce apoptosis in EGFR-dependent tumors. The pyrimidine core often forms key hydrogen bonds within the hinge region of the EGFR kinase domain.

-

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are critical regulators of the cell cycle. Pyrimidine derivatives have been designed to inhibit CDKs, leading to cell cycle arrest and apoptosis.[5]

-

Other Kinase Targets: The pyrimidine scaffold has been adapted to target a multitude of other kinases implicated in cancer, including Bruton's Tyrosine Kinase (BTK), Anaplastic Lymphoma Kinase (ALK), and Fibroblast Growth Factor Receptor (FGFR).[8][9][10]

Illustrative Signaling Pathway: EGFR Inhibition by a Generic Pyrimidine Derivative

Caption: Generic EGFR signaling pathway and its inhibition by a pyrimidine derivative.

b) Inhibition of Pyrimidine Metabolism:

Cancer cells have a high demand for nucleotides for DNA and RNA synthesis. Targeting the de novo pyrimidine biosynthesis pathway is another effective anticancer strategy.

-

Dihydroorotate Dehydrogenase (DHODH) Inhibition: DHODH is a key enzyme in this pathway. Pyrimidine-based inhibitors of DHODH can deplete the pyrimidine nucleotide pool, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[9]

Illustrative Workflow: DHODH Inhibition

Caption: Inhibition of the de novo pyrimidine synthesis pathway via DHODH.

c) Other Anticancer Mechanisms:

Pyrimidine derivatives have also been shown to exert anticancer effects through various other mechanisms, including:

-

DNA Synthesis Inhibition: As analogs of natural pyrimidine bases, some derivatives can be incorporated into DNA, leading to chain termination or DNA damage.[6]

-

Topoisomerase Inhibition: Some fused pyrimidine systems can inhibit topoisomerases, enzymes that are essential for DNA replication and repair.

-

Tubulin Polymerization Inhibition: Certain pyrimidine compounds can interfere with microtubule dynamics, leading to mitotic arrest and apoptosis.

Example Quantitative Data for Pyrimidine-Based Kinase Inhibitors (Illustrative)

| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |

| Pyrido[2,3-d]pyrimidines | EGFR | 0.95 - 1.5 | A549 | 0.1 - 0.5 |

| Pyrrolo[2,3-d]pyrimidines | EGFR | 3.63 - 63.29 | HCT-116 | 0.5 - 5.0 |

| 2,4,5-trisubstituted Pyrimidines | FGFR | Varies | Various | Varies |

| Disclaimer: This table presents example data for illustrative purposes based on published research on various pyrimidine derivatives and does not represent data for this compound.[7] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidine derivatives are often attributed to their ability to modulate key inflammatory mediators. The primary mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By inhibiting COX-1 and/or COX-2, these compounds can reduce inflammation and pain. Additionally, some pyrimidine derivatives can suppress the production of pro-inflammatory cytokines such as TNF-α and interleukins.[11]

Antimicrobial and Antiviral Activity

The structural similarity of pyrimidine derivatives to the nucleobases of DNA and RNA makes them effective antimicrobial and antiviral agents.

-

Inhibition of Dihydrofolate Reductase (DHFR): Some pyrimidine derivatives, like trimethoprim, are potent inhibitors of bacterial DHFR, an enzyme essential for the synthesis of tetrahydrofolate, a cofactor required for the synthesis of purines, pyrimidines, and some amino acids. Inhibition of DHFR disrupts bacterial DNA synthesis and leads to cell death.[2]

-

Viral Enzyme Inhibition: In virology, pyrimidine nucleoside analogs can be phosphorylated by viral kinases and subsequently incorporated into the growing viral DNA or RNA chain by viral polymerases. This leads to chain termination and inhibition of viral replication.

Experimental Protocols: General Methodologies

While specific protocols for this compound are unavailable, the following are general experimental methodologies commonly used to characterize the mechanism of action of novel pyrimidine derivatives.

a) Enzyme Inhibition Assays:

To determine the inhibitory potency of a compound against a specific enzyme (e.g., a kinase or DHODH), in vitro enzyme inhibition assays are performed. These assays typically involve:

-

Incubating the purified enzyme with varying concentrations of the inhibitor.

-

Adding the enzyme's substrate to initiate the reaction.

-

Measuring the rate of product formation over time using a suitable detection method (e.g., spectrophotometry, fluorescence, or luminescence).

-

Calculating the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.[9]

b) Cell-Based Proliferation Assays:

To assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines, assays such as the MTT or MTS assay are commonly used. These colorimetric assays measure the metabolic activity of viable cells. The IC50 value for cell proliferation is determined by treating cells with a range of compound concentrations and measuring cell viability after a specific incubation period (e.g., 72 hours).

c) Western Blotting:

This technique is used to detect changes in the protein expression and phosphorylation status of key signaling molecules within a pathway. For example, to confirm the inhibition of the EGFR pathway, cells would be treated with the pyrimidine derivative, and Western blotting would be used to measure the levels of phosphorylated EGFR and downstream proteins like AKT and ERK.

Conclusion and Future Directions

The pyrimidine scaffold is a remarkably versatile platform in drug discovery, giving rise to compounds with a wide spectrum of biological activities. While the specific mechanism of action for this compound remains to be elucidated, the extensive research on other pyrimidine derivatives provides a solid foundation for hypothesizing its potential biological targets. The presence of a 4-nitrophenoxy group may confer specific electronic and steric properties that could favor interaction with particular enzyme active sites or receptors.

Future research on this compound should focus on initial biological screening against a panel of common drug targets, such as kinases, metabolic enzymes, and microbial enzymes, to identify any potential activity. Should a biological effect be observed, the detailed experimental protocols outlined in this guide can be employed to thoroughly characterize its mechanism of action. The continued exploration of novel pyrimidine derivatives is a promising avenue for the discovery of new therapeutic agents.

References

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gsconlinepress.com [gsconlinepress.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Biological Versatility of 2-(4-Nitrophenoxy)pyrimidine Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous bioactive compounds.[1][2][3][4][5] This technical guide focuses on the biological activities of a specific subclass: 2-(4-Nitrophenoxy)pyrimidine derivatives. While direct and extensive biological data for this specific family of compounds is limited in publicly accessible literature, this guide extrapolates potential activities based on the well-documented bioactivities of structurally related 2-phenoxypyrimidine and other pyrimidine analogs. This document provides a comprehensive overview of potential anticancer, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols for the evaluation of these activities are provided, alongside visualizations of relevant signaling pathways using the DOT language for Graphviz, to empower researchers in the design and evaluation of novel therapeutic agents based on this scaffold.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological properties.[1][2][3][4][5] Their structural resemblance to the nucleobases of DNA and RNA allows them to interact with a wide range of biological targets, leading to a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects. The 2-phenoxypyrimidine core, in particular, has been explored as a pharmacophore in the development of kinase inhibitors and other therapeutic agents. The introduction of a nitro group at the 4-position of the phenoxy ring in this compound derivatives can significantly influence the electronic properties of the molecule, potentially enhancing its biological activity.

Potential Biological Activities

Based on the known activities of structurally similar pyrimidine derivatives, this compound analogs are promising candidates for a range of therapeutic applications.

Anticancer Activity

Pyrimidine derivatives are well-established as anticancer agents.[3][6] Their mechanisms of action often involve the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.

Several classes of pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and is often overexpressed in various cancers.[7][8][9] Derivatives of the 2-phenyl-4-aminopyrimidine and thieno[2,3-d]pyrimidine scaffolds have shown significant EGFR inhibitory activity.[10][11]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: VEGFR-2 is another key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[12][13] Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives have been developed as potent VEGFR-2 inhibitors.[14]

-

Other Kinase Targets: The 2-phenoxypyridine scaffold, a close analog of 2-phenoxypyrimidine, has been optimized to yield potent inhibitors of c-Jun N-terminal kinase (JNK).[15] Furthermore, phenoxypyrimidine derivatives have been studied as inhibitors of p38 kinase.[16]

Table 1: Illustrative Anticancer Activity of Related Pyrimidine Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Thieno[2,3-d]pyrimidine Derivative | EGFR | MCF-7 | 0.66 | [11] |

| Furo[2,3-d]pyrimidine Derivative | VEGFR-2 | HUVEC | <10 (99.5% inhibition) | [17] |

| Pyrimidine-based Derivative | VEGFR-2 | A549 | 9.19 | [12] |

| 2-Phenyl-4-aminopyrimidine Derivative | EGFRDel19/T790M/C797S | N/A | N/A | [10] |

| Pyrido[2,3-d]pyrimidine Derivative | PDGFR, FGFR, EGFR, c-src | N/A | 0.13-1.11 | [18] |

Note: The data presented in this table is for structurally related pyrimidine derivatives and is intended to be illustrative of the potential activity of this compound derivatives.

Antimicrobial Activity

The pyrimidine scaffold is also a key component of many antimicrobial agents.

Various pyrimidine derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens.[18][19][20] For instance, a 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile derivative has shown both antibacterial and antifungal properties.[21] The antimicrobial activity of pyrimidine compounds is often attributed to their ability to interfere with essential cellular processes in microorganisms.

Table 2: Illustrative Antimicrobial Activity of a Related Pyrimidine Derivative

| Compound | Microorganism | Zone of Inhibition (mm) | Reference |

| 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile | Staphylococcus aureus | 10 | [21] |

| 4-amino-2-(phenyl)-6-(p-NO2-phenyl)-5-pyrimidine-carbonitrile | Candida albicans | 8 | [21] |

Note: The data presented in this table is for a specific nitro-substituted pyrimidine derivative and serves as an example of potential antimicrobial activity.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the biological activity of this compound derivatives.

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

Caption: Workflow of the MTT cell viability assay.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound derivatives dissolved in dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Workflow for In Vitro Kinase Assay

References

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. QSAR study of Phenoxypyrimidine Derivatives as Potent Inhibitors of p38 Kinase using different chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure of 2-(4-Nitrophenoxy)pyrimidine: A Technical Overview

Despite a comprehensive search of available scientific literature and crystallographic databases, the specific crystal structure of 2-(4-Nitrophenoxy)pyrimidine has not been reported. Therefore, a detailed technical guide on its crystallographic parameters, molecular geometry, and intermolecular interactions cannot be provided at this time.

For researchers, scientists, and drug development professionals interested in the structural aspects of pyrimidine derivatives, this absence of data presents a research opportunity. The determination of the crystal structure of this compound through single-crystal X-ray diffraction would provide valuable insights into its solid-state conformation, packing arrangement, and the nature of its intermolecular forces. This information is crucial for understanding its physicochemical properties, and for structure-based drug design should this molecule be a fragment or lead compound of interest.

General Molecular Properties

While the crystal structure is undetermined, some basic molecular properties of this compound can be reported based on chemical database information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇N₃O₃ | ChemScene[1] |

| Molecular Weight | 217.18 g/mol | ChemScene[1] |

| CAS Number | 181801-29-6 | ChemScene[1] |

Hypothetical Workflow for Crystal Structure Determination

For researchers who may wish to pursue the determination of this crystal structure, a general experimental workflow is outlined below. This represents a standard approach in the field of chemical crystallography.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Potential Research Directions

Given the interest in pyrimidine-containing compounds in medicinal chemistry, determining the crystal structure of this compound could be a valuable contribution to the field. The resulting structural data would allow for:

-

Computational Modeling: The empirical data from the crystal structure could be used to validate and improve computational models of this and related molecules.

-

Structure-Activity Relationship (SAR) Studies: Understanding the three-dimensional structure is fundamental to elucidating how the molecule might interact with biological targets.

-

Polymorphism Screening: Crystallization experiments may reveal different crystalline forms (polymorphs) of the compound, each with unique physical properties that could be important for drug development.

Should the crystal structure of this compound be determined and published in the future, a comprehensive technical guide could be produced. Researchers are encouraged to consult crystallographic databases such as the Cambridge Structural Database (CSD) for the most current information.

References

Spectroscopic and Spectrometric Elucidation of 2-(4-Nitrophenoxy)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic and spectrometric data for the compound 2-(4-Nitrophenoxy)pyrimidine (CAS No. 181801-29-6). Due to the limited availability of published experimental data for this specific molecule, this document presents predicted spectroscopic values and representative experimental protocols. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.

Compound Information

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 181801-29-6 |

| Molecular Formula | C₁₀H₇N₃O₃ |

| Molecular Weight | 217.18 g/mol |

| Structure |

|

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for this compound. These predictions are based on established principles of spectroscopy and analysis of structurally related compounds.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.65 | Doublet | 2H | Pyrimidine H-4, H-6 |

| ~8.30 | Doublet | 2H | Nitrophenyl H-3, H-5 |

| ~7.30 | Doublet | 2H | Nitrophenyl H-2, H-6 |

| ~7.15 | Triplet | 1H | Pyrimidine H-5 |

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 | Pyrimidine C-2 |

| ~158.5 | Pyrimidine C-4, C-6 |

| ~155.0 | Nitrophenyl C-1 (ipso) |

| ~145.0 | Nitrophenyl C-4 (ipso) |

| ~125.5 | Nitrophenyl C-3, C-5 |

| ~121.0 | Nitrophenyl C-2, C-6 |

| ~117.0 | Pyrimidine C-5 |

Table 3: Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | C-H Aromatic Stretch |

| ~1600-1580 | Strong | C=N Stretch (Pyrimidine Ring) |

| ~1520, ~1345 | Strong | Asymmetric & Symmetric NO₂ Stretch |

| ~1480-1440 | Medium | Aromatic C=C Stretch |

| ~1250-1200 | Strong | Aryl-O Stretch |

Table 4: Mass Spectrometry Data

| Technique | Expected m/z |

| Electrospray Ionization (ESI) | [M+H]⁺: 218.05, [M+Na]⁺: 240.03 |

| Electron Ionization (EI) | Molecular Ion [M]⁺˙: 217.05, with significant fragmentation |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic and spectrometric data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees with a relaxation delay of 1-2 seconds.

-

Collect 16 to 64 scans for adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to approximately 220-250 ppm.

-

Employ a pulse angle of 45 degrees with a relaxation delay of 2-5 seconds.

-

Accumulate several thousand scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation (ESI): Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a quadrupole or time-of-flight (TOF) analyzer.

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest.

-

-

Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and any adducts or fragments.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: General workflow for synthesis and characterization.

Potential Therapeutic Targets of Phenoxy-Pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities. While specific data for 2-(4-nitrophenoxy)pyrimidine remains limited in publicly accessible literature, the broader class of phenoxy-pyrimidine and nitrophenoxy-pyrimidine derivatives has been extensively investigated, revealing significant potential for therapeutic intervention in various diseases. This technical guide consolidates the current understanding of the potential therapeutic targets of these derivatives, with a primary focus on their role as kinase inhibitors in oncology. We present quantitative data on their biological activity, detail relevant experimental methodologies, and provide visual representations of key signaling pathways to facilitate further research and drug development efforts.

Introduction: The Prominence of the Pyrimidine Scaffold

Pyrimidine, a heterocyclic aromatic organic compound, is a fundamental building block of nucleic acids (cytosine, thymine, and uracil) and is integral to numerous biological processes.[1] This inherent biological relevance has made pyrimidine and its derivatives a privileged scaffold in drug discovery, leading to the development of drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[2][3] The phenoxy-pyrimidine core, in particular, has emerged as a versatile template for the design of potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.

Key Therapeutic Targets in Oncology

Research into phenoxy-pyrimidine derivatives has predominantly focused on their potential as anti-cancer agents through the inhibition of key protein kinases involved in tumor growth, angiogenesis, and metastasis.

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and survival.[4] Inhibition of VEGFR-2 is a well-established anti-cancer strategy. Several studies have identified phenoxy-pyrimidine derivatives as potent VEGFR-2 inhibitors.

Table 1: VEGFR-2 Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound Class | Specific Derivative | Target | IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (µM) | Reference |

| Furo[2,3-d]pyrimidine | 15b | VEGFR-2 | - | HUVEC Proliferation | - | [1][5] |

| Thieno[2,3-d]pyrimidine | 21e | VEGFR-2 | 21 | - | - | [1][5] |

| Thieno[2,3-d]pyrimidine | 21b | VEGFR-2 | 33.4 | - | - | [1][5] |

| Thieno[2,3-d]pyrimidine | 21c | VEGFR-2 | 47.0 | - | - | [1][5] |

| Anilinopyrimidine | 3g | VEGFR-2 | - | MKN-45 | 0.33 | [6] |

| Anilinopyrimidine | 18a | VEGFR-2 | - | EBC-1 | - | [6] |

| Pyrazolo[3,4-d]pyrimidine | II-1 | VEGFR-2 | - | HepG2 | 5.90 | [7] |

| Pyrrolo[2,3-d]pyrimidine | 61 | VEGFR-2 | 11.9 | - | - | [4] |

| Pyrrolo[2,3-d]pyrimidine | 62 | VEGFR-2 | 13.7 | - | - | [4] |

| Indole-pyrimidine conjugate | 34 | VEGFR-2 | 330 | MDA-MB-231, HepG2, A549, PC-3 | 5.85, 7.87, 6.41, 10.43 | [4] |

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cellular process. HUVEC: Human Umbilical Vein Endothelial Cells. MKN-45: Human gastric cancer cell line. EBC-1: Human lung squamous cell carcinoma cell line. HepG2: Human liver cancer cell line.

c-Met (Hepatocyte Growth Factor Receptor)

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers.[8] Anilinopyrimidine and other pyrimidine-based scaffolds have been successfully developed as dual inhibitors of c-Met and VEGFR-2.

Table 2: c-Met Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound Class | Specific Derivative | Target | IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (µM) | Reference |

| Anilinopyrimidine | 3h | c-Met | - | - | - | [6] |

| Pyridine analogue | 18a | c-Met | 3.8 | - | - | [6] |

| Thieno[2,3-d]pyrimidine | 6b | c-Met | 35.7 | BaF3-TPR-Met | - | [9] |

| Tetrahydro-pyridothienopyrimidine | 13b | c-Met | 20 | Various cancer cell lines | - | [8] |

| Pyridine headgroup | 11c | c-Met | 80 | Various cancer cell lines | - | [8] |

| Pyridine headgroup | 11i | c-Met | 50 | Various cancer cell lines | - | [8] |

| Tetrahydro-pyridothienopyrimidine | 13h | c-Met | 50 | Various cancer cell lines | - | [8] |

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cellular process. BaF3-TPR-Met: A murine pro-B cell line engineered to be dependent on c-Met signaling.

Fibroblast Growth Factor Receptors (FGFRs)

The FGFR family of receptor tyrosine kinases is involved in cell proliferation, differentiation, and migration. Genetic alterations in FGFRs are known drivers of various cancers, making them attractive therapeutic targets.[10] Pyrimidine derivatives have been identified as potent inhibitors of FGFRs.

Table 3: FGFR Inhibitory Activity of Representative Pyrimidine Derivatives

| Compound Class | Specific Derivative | Target | IC50 (nM) | Cellular Assay (Cell Line) | Cellular IC50 (µM) | Reference |

| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | 7n | FGFR1/2 | 8/4 | Human liver cancer xenograft | - | [11] |

| Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine | 7n | FGFR4 | 3.8 | Human liver cancer xenograft | - | [11] |

| Pyrimidine derivative | 20b | FGFR3 | - | Bladder cancer xenograft | - | [10] |

IC50 values represent the concentration of the compound required to inhibit 50% of the target enzyme's activity or cellular process.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of phenoxy-pyrimidine derivatives in oncology are primarily achieved through the modulation of critical signaling pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 activation by its ligand, VEGF, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to angiogenesis. Phenoxy-pyrimidine inhibitors block the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and downstream signaling.

Caption: VEGFR-2 signaling pathway and point of inhibition.

c-Met Signaling Pathway

Binding of HGF to the c-Met receptor leads to its dimerization and autophosphorylation, activating downstream pathways such as RAS/MAPK and PI3K/Akt, which promote cell growth, motility, and invasion. Dual c-Met/VEGFR-2 inhibitors with a pyrimidine scaffold can effectively block these oncogenic signals.

Caption: c-Met signaling pathway and point of inhibition.

Other Potential Therapeutic Targets

Beyond oncology, the versatile pyrimidine scaffold has shown promise in targeting other enzymes and receptors implicated in various diseases.

-

Cyclooxygenase (COX) Enzymes: Certain pyrimidine derivatives have demonstrated selective inhibition of COX-2, an enzyme involved in inflammation and pain, suggesting their potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[12]

-

Dipeptidyl Peptidase-IV (DPP-IV): Pyrimidine-based compounds have been investigated as inhibitors of DPP-IV, an enzyme that inactivates incretin hormones. DPP-IV inhibitors are a class of oral anti-diabetic drugs.[13]

-

Antimicrobial Targets: The pyrimidine nucleus is a common feature in various antimicrobial agents, and derivatives continue to be explored for their antibacterial and antifungal activities.[2]

Experimental Protocols

The identification and characterization of phenoxy-pyrimidine derivatives as potent therapeutic agents involve a range of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the concentration of a compound required to inhibit 50% of a specific kinase's activity (IC50).

Materials:

-

Recombinant human kinase (e.g., VEGFR-2, c-Met)

-

Kinase substrate (e.g., a synthetic peptide)

-

Adenosine triphosphate (ATP)

-

Test compounds (dissolved in DMSO)

-

Kinase assay buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase, substrate, and test compound to the wells of a 384-well plate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal, which is proportional to the amount of ADP produced (and thus kinase activity).

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Cellular Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., HepG2, A549)

-

Cell culture medium and supplements

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a detergent-based solution)

-

96-well plates

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Conclusion and Future Directions

The phenoxy-pyrimidine scaffold represents a highly promising and versatile platform for the development of novel therapeutic agents. While direct biological data on this compound is not extensively documented, the wealth of research on structurally related compounds, particularly in the realm of kinase inhibition for cancer therapy, provides a strong rationale for its further investigation. Future research should focus on the synthesis and biological evaluation of this compound and its derivatives to elucidate their specific therapeutic targets and mechanisms of action. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency, selectivity, and pharmacokinetic properties of these compounds, potentially leading to the discovery of new and effective treatments for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 3. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of novel c-Met kinase inhibitors bearing a thieno[2,3-d]pyrimidine or furo[2,3-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of pyrimidine derivatives as potent and orally active FGFR3 inhibitors with both increased systemic exposure and enhanced in vitro potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-activity relationship studies of Imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives to develop selective FGFR inhibitors as anticancer agents for FGF19-overexpressed hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pnrjournal.com [pnrjournal.com]

In Silico Modeling of 2-(4-Nitrophenoxy)pyrimidine Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2] This technical guide provides an in-depth overview of the in silico modeling of 2-(4-Nitrophenoxy)pyrimidine, a representative member of this chemical class. While direct experimental and computational studies on this specific molecule are not extensively available in public literature, this document outlines a comprehensive framework for its virtual assessment based on established methodologies and data from closely related pyrimidine analogues. We will explore its potential interactions with plausible biological targets, detail the computational protocols for such investigations, and present illustrative data to guide researchers in the virtual screening and characterization of novel pyrimidine-based compounds.

Introduction to this compound and its Therapeutic Potential

Pyrimidine and its derivatives are fundamental heterocyclic compounds that play a crucial role in various biological processes, being integral components of nucleic acids (cytosine, thymine, and uracil).[2] The versatility of the pyrimidine ring allows for diverse chemical modifications, leading to a wide array of pharmacological activities.[1] The subject of this guide, this compound, features a pyrimidine core linked to a 4-nitrophenoxy group. The nitrophenyl moiety is a common feature in various biologically active molecules and can contribute to specific binding interactions.

Given the broad therapeutic landscape of pyrimidine derivatives, this compound could plausibly interact with several protein families. In silico modeling serves as a powerful initial step to explore these potential interactions, predict binding affinities, and elucidate possible mechanisms of action, thereby accelerating the drug discovery process.

Potential Protein Targets and Signaling Pathways

Based on extensive research on pyrimidine derivatives, several protein families emerge as high-probability targets. Notably, protein kinases and enzymes involved in inflammatory pathways are frequently modulated by compounds containing the pyrimidine scaffold.

Protein Kinases

Protein kinases are a major class of drug targets, particularly in oncology. The pyrimidine structure can mimic the purine core of ATP, the natural substrate for kinases, making it an excellent scaffold for competitive kinase inhibitors.[3] Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its inhibition is a validated strategy in cancer therapy. Numerous in silico and experimental studies have demonstrated the interaction of pyrimidine derivatives with CDK2.[3]

Hypothetical Signaling Pathway Involving CDK2 Inhibition

Caption: Hypothetical signaling pathway of CDK2 inhibition by this compound.

Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins. The inhibition of COX enzymes is the mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs). Several studies have explored pyrimidine derivatives as potential COX inhibitors.[4]

In Silico Modeling Workflow

The in silico evaluation of this compound would typically follow a multi-step computational workflow, beginning with molecular docking to predict binding modes and affinities, followed by molecular dynamics simulations to assess the stability of the protein-ligand complex.

Caption: A generalized workflow for molecular docking studies.

Experimental Protocols for In Silico Modeling

This section provides detailed, generalized protocols for performing molecular docking and molecular dynamics simulations for a compound like this compound with a selected protein target, such as CDK2.

Molecular Docking Protocol

Objective: To predict the binding conformation and estimate the binding affinity of this compound to the active site of a target protein.

Methodology:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein (e.g., CDK2, PDB ID: 1HCK) from the Protein Data Bank.

-

Using a molecular modeling suite (e.g., Schrödinger's Protein Preparation Wizard, AutoDock Tools), perform the following steps:

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms.

-

Assign correct bond orders and formal charges.

-

Perform a constrained energy minimization to relieve steric clashes.

-

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound from its 2D representation (e.g., from SMILES string) using software like ChemDraw or Avogadro.

-

Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

-

Generate different possible conformers of the ligand.

-

-

Grid Generation:

-

Define the binding site on the protein, typically centered on the co-crystallized ligand if available, or identified through literature or binding site prediction tools.

-

Generate a grid box that encompasses the defined active site. The grid parameters define the space where the docking algorithm will search for favorable ligand conformations.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the prepared protein's active site.

-

The program will systematically explore different conformations and orientations of the ligand within the grid box, scoring each pose based on a scoring function that estimates the binding free energy.

-

-

Analysis of Results:

-

Analyze the top-ranked docking poses based on their docking scores.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) using molecular visualization software like PyMOL or Discovery Studio.

-

Molecular Dynamics (MD) Simulation Protocol

Objective: To assess the stability of the predicted protein-ligand complex from docking and to gain insights into the dynamic behavior of the interaction over time.

Methodology:

-

System Preparation:

-

Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Force Field Parameterization:

-

Assign force field parameters to both the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

-

Minimization and Equilibration:

-

Perform energy minimization of the entire system to remove any steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble) until properties like density and potential energy stabilize.

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 50-100 nanoseconds) to sample the conformational space of the complex.

-

-

Trajectory Analysis:

-

Analyze the MD trajectory to calculate various metrics:

-

Root Mean Square Deviation (RMSD): To assess the structural stability of the protein and the ligand.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the protein and ligand.

-

Binding Free Energy Calculation (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.

-

-

Quantitative Data Presentation

While specific binding data for this compound is not available, the following table presents illustrative docking scores for other pyrimidine derivatives against CDK2, providing a comparative context for what might be expected.

| Compound ID | Pyrimidine Derivative Structure | Docking Score (kcal/mol) vs. CDK2 (PDB: 1HCK) | Reference |

| 4c | 4-(2-amino-3,5-dibromophenyl)-6-(4-fluorophenyl)pyrimidin-2-amine | -7.9 | [3] |

| 4a | 4-(2-amino-3,5-dibromophenyl)-6-phenylpyrimidin-2-amine | -7.7 | [3] |

| 4h | 4-(2-amino-3,5-dibromophenyl)-6-(4-chlorophenyl)pyrimidin-2-amine | -7.5 | [3] |

| 4b | 4-(2-amino-3,5-dibromophenyl)-6-(4-hydroxyphenyl)pyrimidin-2-amine | -7.4 | [3] |

Note: The data presented is for illustrative purposes and is derived from studies on analogous compounds.

Conclusion

This technical guide has outlined a comprehensive in silico approach for the evaluation of this compound interactions. By leveraging established computational methodologies such as molecular docking and molecular dynamics simulations, researchers can efficiently predict potential protein targets, elucidate binding modes, and estimate binding affinities. Although direct experimental data for the title compound is sparse, the principles and protocols detailed herein, along with comparative data from related pyrimidine derivatives, provide a robust framework for guiding the initial stages of drug discovery and development. This approach facilitates the prioritization of compounds for further experimental validation, ultimately accelerating the journey from a virtual hit to a viable drug candidate.

References

- 1. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of pyrimidine derivatives in medicine

An In-depth Guide to the Discovery, History, and Therapeutic Application of Pyrimidine Derivatives

Abstract

The pyrimidine ring, a fundamental heterocyclic structure, is not only a core component of nucleic acids but also a "privileged scaffold" in medicinal chemistry.[1] Its synthetic versatility and ability to interact with a wide range of biological targets have led to the development of numerous landmark drugs.[1][2] This technical guide provides a comprehensive overview of the discovery and history of pyrimidine derivatives in medicine, tracing their evolution from simple laboratory curiosities to indispensable therapeutic agents. We will delve into their application across major disease areas, including oncology, virology, and microbiology, presenting key quantitative data, detailing experimental methodologies, and illustrating critical biological pathways.

Early History and Foundational Discoveries

The history of pyrimidines began not in the context of medicine, but in fundamental organic chemistry. In 1818, Brugnatelli isolated the first pyrimidine derivative, alloxan, by oxidizing uric acid with nitric acid.[3] However, the parent compound, pyrimidine, was not synthesized until later. The name "pyrimidine" was first proposed by Pinner in 1885, combining "pyridine" and "amidine" to describe its chemical nature.[4]

A pivotal moment was the isolation and characterization of the pyrimidine nucleobases—cytosine, thymine, and uracil—from nucleic acid hydrolysates.[4][5] This discovery established the profound biological significance of the pyrimidine ring system as a fundamental building block of life, paving the way for its exploration in drug development.[2][3]

References

The Versatile Building Block: A Technical Guide to 2-(4-Nitrophenoxy)pyrimidine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Nitrophenoxy)pyrimidine is a key organic intermediate that serves as a versatile building block in the synthesis of a wide array of more complex molecules, particularly in the realm of medicinal chemistry. Its structure, featuring a pyrimidine ring activated by an electron-withdrawing nitrophenoxy group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of various functionalities, leading to the construction of diverse molecular scaffolds with potential therapeutic applications, notably as kinase inhibitors. This technical guide provides an in-depth overview of the synthesis, reactivity, and applications of this compound, complete with experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 181801-29-6 | [1] |

| Molecular Formula | C₁₀H₇N₃O₃ | [1] |

| Molecular Weight | 217.18 g/mol | [1] |

| Purity | ≥98% (Commercially available) | [1] |

| SMILES | C1=CN=C(N=C1)OC2=CC=C(C=C2)--INVALID-LINK--[O-] | [1] |

| Topological Polar Surface Area (TPSA) | 78.15 Ų | [1] |

| logP | 2.1771 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Rotatable Bonds | 3 | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves the nucleophilic aromatic substitution of a halo-pyrimidine, typically 2-chloropyrimidine, with 4-nitrophenol. The reaction is generally carried out in the presence of a base to deprotonate the phenol, thus activating it as a nucleophile.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Chloropyrimidine

-

4-Nitrophenol

-

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF) or 1,4-Dioxane

-

Ethyl acetate

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-nitrophenol (1.1 equivalents) in anhydrous DMF, add cesium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to form the corresponding phenoxide.

-

Add 2-chloropyrimidine (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound.

Note: Reaction conditions such as temperature, reaction time, and choice of base and solvent may require optimization for optimal yield.

Spectroscopic Characterization

Although specific spectra for this compound were not found in the provided search results, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures and general principles of NMR spectroscopy.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyrimidine H-4, H-6 | ~8.7 | d |

| Pyrimidine H-5 | ~7.2 | t |

| Nitrophenyl H-2', H-6' | ~8.3 | d |

| Nitrophenyl H-3', H-5' | ~7.4 | d |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| Pyrimidine C-2 | ~165 |

| Pyrimidine C-4, C-6 | ~158 |

| Pyrimidine C-5 | ~118 |

| Nitrophenyl C-1' | ~155 |

| Nitrophenyl C-2', C-6' | ~121 |

| Nitrophenyl C-3', C-5' | ~126 |

| Nitrophenyl C-4' | ~145 |

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its susceptibility to nucleophilic aromatic substitution at the C2 position. The 4-nitrophenoxy group is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity profile makes it a valuable precursor for the synthesis of 2-substituted pyrimidines.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient pyrimidine ring, further activated by the para-nitro group on the phenoxy moiety, facilitates the attack of nucleophiles at the C2 position.

Caption: SNAr reaction of this compound.

Application in the Synthesis of Kinase Inhibitors

The 2-aminopyrimidine scaffold is a common feature in a multitude of kinase inhibitors. This compound serves as an excellent starting material for the synthesis of these valuable pharmaceutical compounds. The reaction with various primary and secondary amines allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This protocol is a generalized procedure based on common methodologies for the synthesis of 2-aminopyrimidines from activated pyrimidine precursors.

Materials:

-

This compound

-

Desired primary or secondary amine (e.g., aniline, morpholine, piperazine derivative)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DMF.

-

Add the desired amine (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution.

-

Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-aminopyrimidine derivative.

Quantitative Data from Related Syntheses

While specific yield and detailed reaction conditions for the synthesis and reactions of the parent this compound are not available in the searched literature, data from analogous reactions provide valuable insights.

| Starting Material | Nucleophile | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 2,4-dichlorothieno[3,2-d]pyrimidine | 3-nitrophenol | Cs₂CO₃ | 1,4-dioxane | 60 | 3 | 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine | 80 | [2] |

| 2,4,6-trichloropyrimidine | thiophenol | - | - | - | - | 2-chloro-4-(3-nitrophenoxy)-6-(thiophen-2-yl)pyrimidine | 44.6 (two steps) | [3] |

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its straightforward preparation and, more importantly, its reactivity as an electrophile in SNAr reactions make it an ideal precursor for the synthesis of a wide range of 2-substituted pyrimidines. The ability to introduce diverse functionalities at the C2 position is particularly significant in the field of medicinal chemistry, where the 2-aminopyrimidine moiety is a well-established pharmacophore in numerous kinase inhibitors. This guide provides researchers and drug development professionals with a foundational understanding of the synthesis, characterization, and synthetic utility of this important intermediate, paving the way for its application in the discovery and development of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-(4-Nitrophenoxy)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Nitrophenoxy)pyrimidine, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the principle of nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry.

Introduction

This compound serves as a versatile building block in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous approved drugs, and its functionalization is critical for modulating biological activity. The 4-nitrophenoxy moiety can be readily reduced to the corresponding aniline, providing a handle for further chemical transformations. This protocol details the synthesis of this compound from commercially available starting materials.